molecular formula C18H12BrN B1632225 1-Bromo-9-phenyl-9H-carbazole CAS No. 1333002-37-1

1-Bromo-9-phenyl-9H-carbazole

Cat. No.: B1632225
CAS No.: 1333002-37-1
M. Wt: 322.2 g/mol
InChI Key: AELBZZMQJAJEJW-UHFFFAOYSA-N
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Description

1-Bromo-9-phenyl-9H-carbazole is an organic compound with the molecular formula C18H12BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound.

Mechanism of Action

Target of Action

Carbazole derivatives are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They have been used in a variety of applications, such as solar cells , anti-corrosion , and sensors , indicating a broad range of potential targets.

Mode of Action

Carbazole-based compounds are known for their strong fluorescence and high hole transporting capabilities . These properties suggest that the compound may interact with its targets through electron transfer processes.

Biochemical Pathways

Carbazole derivatives have been associated with optoelectronics and electroactive materials , suggesting that they may influence pathways related to light absorption and electron transport.

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can impact its bioavailability .

Result of Action

Given its use in optoelectronics and electroactive materials , it may influence electron transport and light absorption at the molecular level.

Action Environment

The action of 1-Bromo-9-phenyl-9H-carbazole can be influenced by environmental factors. It is recommended to store the compound in a dark place, sealed in dry, room temperature conditions . This suggests that light, moisture, and temperature can affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-9-phenyl-9H-carbazole can be synthesized through several methods. One common synthetic route involves the bromination of N-phenylcarbazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1-Bromo-9-phenyl-9H-carbazole can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of advanced materials and devices. Ongoing research continues to explore its applications and mechanisms of action, contributing to advancements in organic electronics, photonics, and materials science.

Properties

IUPAC Name

1-bromo-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELBZZMQJAJEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333002-37-1
Record name 1-Bromo-9-phenyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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